4-Ethyl-2-sulfanylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethyl-2-sulfanylphenol is an organic compound that belongs to the class of phenols It is characterized by the presence of an ethyl group at the fourth position and a sulfanyl group at the second position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Ethyl-2-sulfanylphenol can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution of an aryl halide with a thiol group. The reaction typically requires a strong base and an appropriate solvent to facilitate the substitution .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of advanced catalytic processes to enhance yield and purity. These methods often employ high-pressure reactors and specialized catalysts to optimize the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-2-sulfanylphenol undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Electrophilic reagents such as bromine or nitric acid are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Substitution: Halogenated or nitrated derivatives.
Reduction: Reduced phenolic compounds with modified functional groups.
Scientific Research Applications
4-Ethyl-2-sulfanylphenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its therapeutic potential in treating certain diseases due to its bioactive properties.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties
Mechanism of Action
The mechanism of action of 4-Ethyl-2-sulfanylphenol involves its interaction with molecular targets through its phenolic and sulfanyl groups. These interactions can modulate various biochemical pathways, leading to its observed effects. The compound’s ability to donate hydrogen atoms and form stable radicals contributes to its antioxidant activity .
Comparison with Similar Compounds
Similar Compounds
4-Ethylphenol: Lacks the sulfanyl group, resulting in different chemical properties.
2-Sulfanylphenol: Lacks the ethyl group, affecting its reactivity and applications.
4-Methyl-2-sulfanylphenol: Similar structure but with a methyl group instead of an ethyl group.
Uniqueness
4-Ethyl-2-sulfanylphenol is unique due to the combined presence of both ethyl and sulfanyl groups, which impart distinct chemical and biological properties.
Properties
CAS No. |
88661-27-2 |
---|---|
Molecular Formula |
C8H10OS |
Molecular Weight |
154.23 g/mol |
IUPAC Name |
4-ethyl-2-sulfanylphenol |
InChI |
InChI=1S/C8H10OS/c1-2-6-3-4-7(9)8(10)5-6/h3-5,9-10H,2H2,1H3 |
InChI Key |
UIKWHZMPLNYNHF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1)O)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.